molecular formula C24H21NO4S2 B281388 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide

4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide

カタログ番号 B281388
分子量: 451.6 g/mol
InChIキー: OUTVACLNWCPQPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

作用機序

4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By inhibiting BTK, 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide disrupts these signaling pathways and induces cell death in cancer cells and modulates the activity of immune cells.
Biochemical and Physiological Effects
4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide inhibits the proliferation and survival of cancer cells, induces cell death, and reduces the migration and invasion of cancer cells. In immune cells, 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide modulates the activity of B cells, T cells, and natural killer cells, leading to the suppression of autoimmune responses.

実験室実験の利点と制限

One of the advantages of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide has also shown good pharmacokinetic properties and oral bioavailability, making it a promising drug candidate for clinical development. However, the limitations of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide include its potential toxicity and the need for further preclinical and clinical studies to determine its safety and efficacy.

将来の方向性

There are several future directions for the research and development of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide. One direction is to investigate the potential use of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide in combination with other drugs or therapies for the treatment of cancers and autoimmune diseases. Another direction is to explore the use of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide in other diseases that involve BTK signaling pathways, such as chronic obstructive pulmonary disease and cardiovascular diseases. Further studies are also needed to determine the optimal dosing regimen and potential side effects of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide in humans.
Conclusion
In conclusion, 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide is a promising small molecule inhibitor that has shown potential therapeutic effects in preclinical studies for the treatment of various types of cancers and autoimmune diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide have been discussed in this paper. Further preclinical and clinical studies are needed to determine the safety and efficacy of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide in humans.

合成法

The synthesis of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide involves several steps, including the reaction of 4-methylphenylboronic acid with 2-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid, followed by the reaction of the resulting intermediate with thien-2-ylsulfonyl chloride and then with benzoyl chloride. The final product is obtained by purification through column chromatography.

科学的研究の応用

4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in these cells. 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide has also been shown to have potential therapeutic effects in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

特性

分子式

C24H21NO4S2

分子量

451.6 g/mol

IUPAC名

4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylbenzamide

InChI

InChI=1S/C24H21NO4S2/c1-16-8-10-17(11-9-16)24(26)25(31(27,28)23-7-4-14-30-23)18-12-13-22-20(15-18)19-5-2-3-6-21(19)29-22/h4,7-15H,2-3,5-6H2,1H3

InChIキー

OUTVACLNWCPQPW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=CS5

正規SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=CS5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。